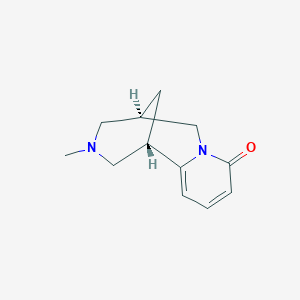

N-Methylcytisin

Übersicht

Beschreibung

N-Methylcytisine (NMC) is an alkaloid compound found in a variety of plants, including the Cytisus genus. It is a naturally occurring compound with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. NMC has been studied extensively in vitro and in vivo, and has been found to have a variety of pharmacological effects.

Wissenschaftliche Forschungsanwendungen

Hochleistungsflüssigkeitschromatographie

N-Methylcytisin wird bei der Optimierung eines chromatographischen Systems für die Analyse von Cytisin und this compound in verschiedenen Pflanzenextrakten verwendet . Die Anwendung von Säulen mit alkylgebundenen und phenylstationären Phasen führte zu einer sehr schwachen Retention von Cytisin und this compound .

Zytotoxizitätsanalyse

This compound wird bei der Untersuchung der zytotoxischen Aktivitäten ausgewählter Alkaloide und Pflanzenextrakte verwendet, die aus Laburnum anagyroides, Laburnum anagyroides L. quercifolium, Laburnum alpinum, Laburnum watereri, Genista germanica und Genista tinctoria gegen verschiedene Krebszelllinien gewonnen wurden .

Entzündungshemmende Wirkungen

This compound wurde auf seine entzündungshemmenden Wirkungen in einem Dextransulfat-Natrium (DSS)-induzierten Kolitismodell untersucht . Experimentelle Kolitis wurde induziert, indem den Mäusen 7 Tage lang 5 % DSS verabreicht wurde .

Hemmung der Entzündungsreaktion

Es wurde festgestellt, dass this compound die Dextran-Sulfat-Natrium-induzierte Kolitis bei Mäusen durch Hemmung der Entzündungsreaktion lindert . Die NMC-Behandlung reduzierte die Myeloperoxidase-Aktivität und den Spiegel proinflammatorischer Zytokine signifikant .

Unterdrückung der NF-κB-Aktivierung

Es wurde festgestellt, dass this compound entzündungshemmende Wirkungen auf DSS-induzierte Kolitis ausübt, und sein Mechanismus könnte mit der Unterdrückung der NF-κB-Aktivierung zusammenhängen .

Korrelation mit Bodenmikroorganismen

Die Korrelation zwischen dem Bodenmikroorganismus this compound wurde analysiert. Unter diesen Mikroorganismen zeigte Paraburkholderia eine positive Korrelation mit this compound .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-Methylcytisine is an alkaloid that primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system . It selectively binds to nAChRs over muscarinic acetylcholine receptors . It also targets the viral envelope protein and NS2B-NS3 protease of the dengue virus .

Mode of Action

N-Methylcytisine interacts with its targets by binding to them. It exhibits a strong affinity for nAChRs, which are pivotal in transmitting signals in the nervous system . In the case of the dengue virus, N-Methylcytisine thio derivatives inhibit the virus at both the entry stage (including virus attachment) and post-entry stages of the viral life cycle .

Biochemical Pathways

The biochemical pathways affected by N-Methylcytisine are primarily those involving nAChRs and the life cycle of the dengue virus. By binding to nAChRs, N-Methylcytisine can influence neuronal signaling . In terms of antiviral activity, it disrupts the life cycle of the dengue virus, inhibiting both the entry and post-entry stages .

Pharmacokinetics

Its strong binding affinity for nachrs suggests that it may have good bioavailability .

Result of Action

The binding of N-Methylcytisine to nAChRs can influence neuronal signaling, potentially affecting various neurological processes . Its antiviral activity against the dengue virus could potentially be harnessed for therapeutic purposes .

Biochemische Analyse

Biochemical Properties

N-Methylcytisine interacts with nicotinic acetylcholine receptors (nAChRs), selectively binding to these receptors over muscarinic acetylcholine receptors . This interaction influences biochemical reactions within the cell, particularly those related to signal transmission.

Cellular Effects

N-Methylcytisine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to inhibit the production of nitric oxide in macrophages and suppress the proliferation of certain cell lines . These effects are likely due to N-Methylcytisine’s influence on cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of N-Methylcytisine primarily involves its interaction with nAChRs. As an agonist, N-Methylcytisine binds to these receptors, influencing their activity and subsequently affecting various cellular processes . This can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of N-Methylcytisine in laboratory settings are limited, it is known that the compound’s effects can be observed following its administration and interaction with nAChRs

Dosage Effects in Animal Models

The effects of N-Methylcytisine can vary with different dosages in animal models. While specific dosage-related studies are limited, it is known that N-Methylcytisine can exert significant biological effects even at relatively low concentrations .

Metabolic Pathways

N-Methylcytisine is involved in various metabolic pathways, primarily due to its interaction with nAChRs . This interaction can influence metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of N-Methylcytisine within cells and tissues are likely influenced by its lipophilic nature and its interaction with nAChRs

Subcellular Localization

The subcellular localization of N-Methylcytisine is likely influenced by its interaction with nAChRs, which are located in various regions within the cell

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Methylcytisine involves the conversion of an appropriate precursor compound to the final product through a series of chemical reactions.", "Starting Materials": [ "Cytisine", "Methyl iodide", "Sodium hydroxide", "Acetone", "Methanol" ], "Reaction": [ "Cytisine is treated with methyl iodide and sodium hydroxide in acetone to form N-Methylcytisine iodide salt.", "The iodide salt is then treated with sodium hydroxide in methanol to form N-Methylcytisine.", "The final product is purified using appropriate techniques such as recrystallization or column chromatography." ] } | |

CAS-Nummer |

486-86-2 |

Molekularformel |

C12H16N2O |

Molekulargewicht |

204.27 g/mol |

IUPAC-Name |

(1S,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

InChI |

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m1/s1 |

InChI-Schlüssel |

CULUKMPMGVXCEI-ZJUUUORDSA-N |

Isomerische SMILES |

CN1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |

SMILES |

CN1CC2CC(C1)C3=CC=CC(=O)N3C2 |

Kanonische SMILES |

CN1CC2CC(C1)C3=CC=CC(=O)N3C2 |

Aussehen |

Brown powder |

Andere CAS-Nummern |

63699-79-6 486-86-2 |

Piktogramme |

Irritant |

Synonyme |

N-methyl-cytisine N-methylcytisine N-methylcytisine, monohydrochloride, (1S)-isomer N-methylcytisine, monohydroiodide, (1R-cis)-isome |

Herkunft des Produkts |

United States |

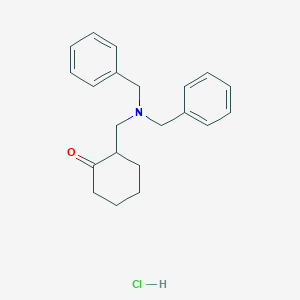

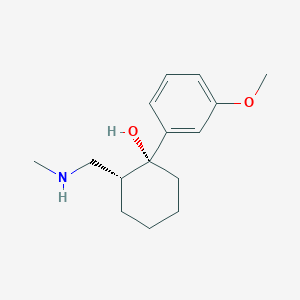

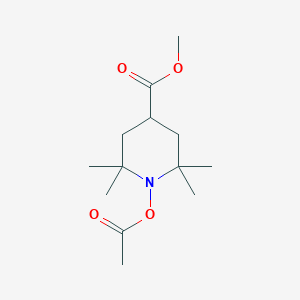

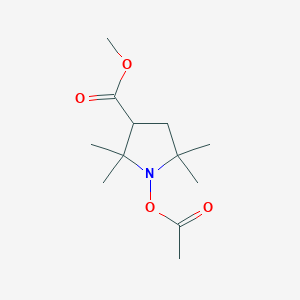

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

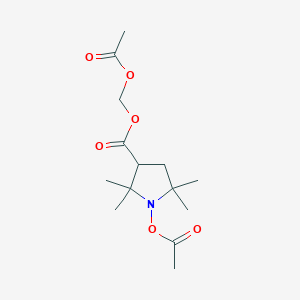

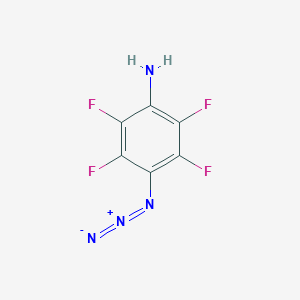

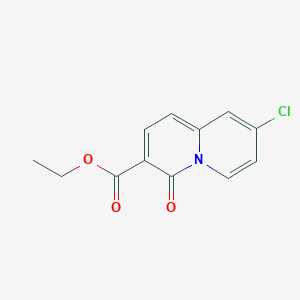

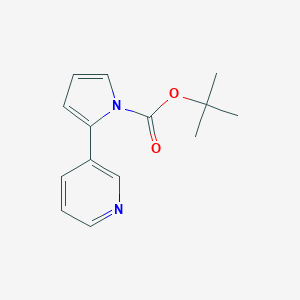

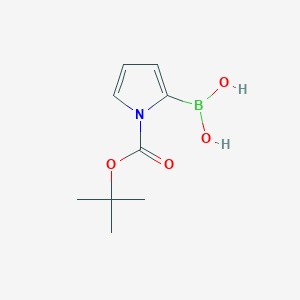

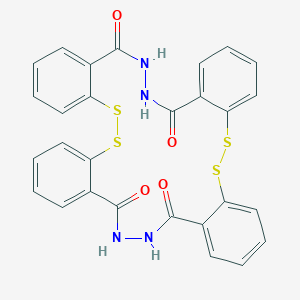

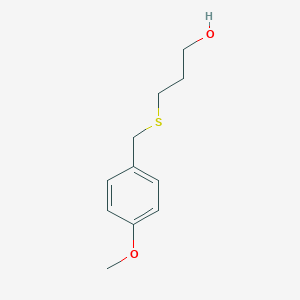

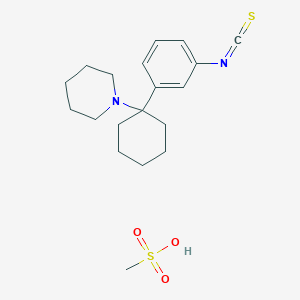

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.